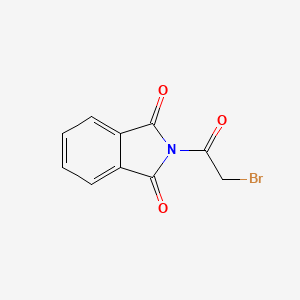
2-(2-Bromoacetyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoacetyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
準備方法
The synthesis of 2-(2-Bromoacetyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
化学反応の分析
2-(2-Bromoacetyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.
科学的研究の応用
Medicinal Chemistry: The compound has shown promising activity as an anticancer agent, particularly against blood cancer cell lines such as K562 and Raji cells.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as photochromic materials and polymer additives.
作用機序
The mechanism of action of 2-(2-Bromoacetyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound induces apoptosis and necrosis by targeting cellular pathways involved in cell survival and proliferation . The exact molecular targets and pathways may vary depending on the specific application and context .
類似化合物との比較
2-(2-Bromoacetyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory and anticancer properties.
Phthalimide Derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including anticonvulsant and anticancer properties.
N-Substituted Isoindoline-1,3-diones:
特性
CAS番号 |
49599-17-9 |
|---|---|
分子式 |
C10H6BrNO3 |
分子量 |
268.06 g/mol |
IUPAC名 |
2-(2-bromoacetyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6BrNO3/c11-5-8(13)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 |
InChIキー |
GLSCIUFIFTZZFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















